Superior Hydrogen Bond Donor Count vs. Aromatic Parent Furo[3,2-c]pyridine
The target compound provides an additional hydrogen bond donor (HBD) compared to its unsaturated aromatic parent, furo[3,2-c]pyridine. Octahydrofuro[3,2-c]pyridine hydrochloride (free base form) has a computed HBD count of 2 (the piperidine NH and no contribution from the ether oxygen), whereas furo[3,2-c]pyridine has an HBD count of 0 [1]. This is a critical differentiation for engaging biological targets requiring specific directional hydrogen-bonding interactions [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (for the free base octahydrofuro[3,2-c]pyridine; the hydrochloride salt has the piperidine nitrogen protonated, contributing +1 HBD) |
| Comparator Or Baseline | Furo[3,2-c]pyridine: 0 |
| Quantified Difference | +2 HBD units for the saturated scaffold |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). |
Why This Matters
A higher HBD count enables additional or stronger targeted hydrogen bonds to biomolecules, potentially improving binding affinity and selectivity in medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary for CID 91800320: Octahydrofuro[3,2-c]pyridine hydrochloride; Compound Summary for furo[3,2-c]pyridine (CID 13930330). Computed Properties section. View Source
- [2] Kenny, P. W., Montanari, C. A., & Prokopczyk, I. M. (2013). Hydrogen Bond Basicity: A Focus on the Dimethylsulfoxide / Water Partition Coefficient. Molecular Informatics. View Source
